molecular formula C10H18N2O5S B1335199 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid CAS No. 897766-44-8

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid

Cat. No. B1335199
M. Wt: 278.33 g/mol
InChI Key: LGXOWZOKHYBFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O5S . It has a molecular weight of 278.33 g/mol . This compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) . Its canonical SMILES representation is C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 95.5 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 278.09364285 g/mol .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Cathepsin S Inhibition : A study by Latli et al. (2012) details the synthesis of a potent reversible and selective cathepsin S inhibitor, which includes a morpholine-4-carboxylic acid derivative. This compound could be significant in the development of new therapeutic agents (Latli et al., 2012).

  • Anti-Cancer Activity : Research by Allison et al. (2006) discovered a novel series of cholecystokinin-2 receptor antagonists, with one compound exhibiting promising pharmacokinetic properties and potential in vivo inhibition of pentagastrin-stimulated acid secretion (Allison et al., 2006).

Chemical Synthesis and Characterization

  • Nanomagnetic Reusable Catalyst : Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA), which acted as a novel catalyst in the synthesis of certain derivatives. This showcases the compound's potential in nanotechnology and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

  • Synthesis of Quinazolinone Derivatives : Acharyulu et al. (2008) synthesized new 4(3H)-quinazolinone derivatives using a morpholine and piperidine-4one derivative. This demonstrates the compound's utility in creating pharmacologically relevant structures (Acharyulu et al., 2008).

Surface and Antimicrobial Properties

  • Surface and Antimicrobial Properties : El-Sadek et al. (2008) explored the synthesis of unsaturated fatty N-acyl morpholide and piperidide derivatives, finding significant antimicrobial spectra and favorable surface tension properties. This underscores the compound's relevance in developing antimicrobial agents (El-Sadek et al., 2008).

Liquid Crystal and Biological Studies

  • Liquid Crystal and Biological Activities : Mahendra and Rai (2016) synthesized pyrazole substituted pyridine carboxylates and acids, key intermediates for Apixaban synthesis, using a morpholine derivative. Their study provided insights into the liquid crystalline properties and biological activities of these compounds (Mahendra & Rai, 2016).

properties

IUPAC Name

1-morpholin-4-ylsulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXOWZOKHYBFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390527
Record name 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid

CAS RN

897766-44-8
Record name 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(Morpholine-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester (1.9 g) dissolved in methanol (80 ml) was treated at RT with 2M NaOH (15.5 ml) and the mixture was then heated at 85° C. for 12 h. The solvent was then evaporated off, the residue partitioned between methylene chloride and 1N HCL, the layers were separated and the organic layer washed with 2M aqueous KHCO3, dried over Na2SO4 and concentrated in vacuo to give 1-(morpholine-4-sulfonyl)-piperidine-4-carboxylic acid (1.37 g) as a white solid. MS (ESI): 277.08 ([M-H]−).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.